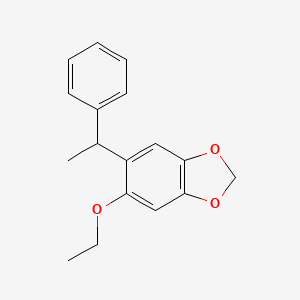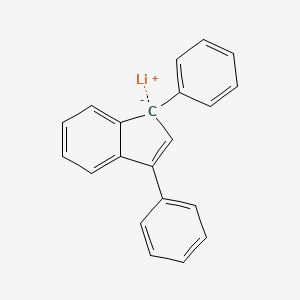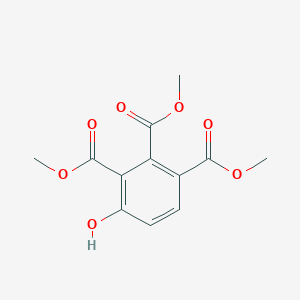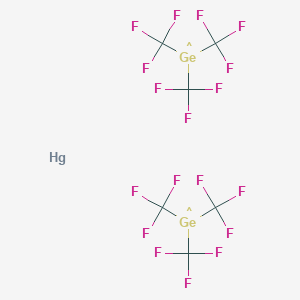![molecular formula C19H26N2O5 B14420648 1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline CAS No. 84823-33-6](/img/structure/B14420648.png)
1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a carboxylic acid group, a phenyl group, and a proline derivative, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline typically involves multi-step organic reactions. One common method includes the reaction of L-proline with an appropriate carboxylic acid derivative and an amine. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors, precise control of reaction parameters, and purification processes such as crystallization or chromatography to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (Br₂, Cl₂) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-L-proline: Similar structure with a methyl group instead of an ethyl group.
1-[(2-Carboxy-4-phenylbutyl)(propyl)carbamoyl]-L-proline: Similar structure with a propyl group instead of an ethyl group.
Uniqueness: 1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
84823-33-6 |
|---|---|
Molecular Formula |
C19H26N2O5 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(2S)-1-[(2-carboxy-4-phenylbutyl)-ethylcarbamoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H26N2O5/c1-2-20(19(26)21-12-6-9-16(21)18(24)25)13-15(17(22)23)11-10-14-7-4-3-5-8-14/h3-5,7-8,15-16H,2,6,9-13H2,1H3,(H,22,23)(H,24,25)/t15?,16-/m0/s1 |
InChI Key |
ZRBSWCGIGBMROX-LYKKTTPLSA-N |
Isomeric SMILES |
CCN(CC(CCC1=CC=CC=C1)C(=O)O)C(=O)N2CCC[C@H]2C(=O)O |
Canonical SMILES |
CCN(CC(CCC1=CC=CC=C1)C(=O)O)C(=O)N2CCCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Dimethoxymethyl)-2-methyl-1-oxaspiro[2.2]pentane](/img/structure/B14420577.png)
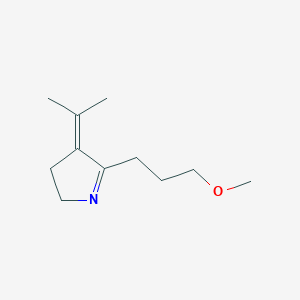
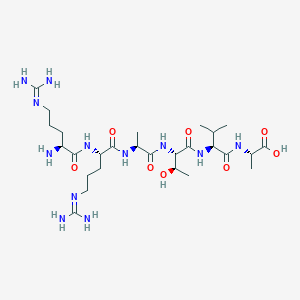
![Hexyl [2-(diethylamino)-2-oxoethyl]hexylphosphinate](/img/structure/B14420592.png)
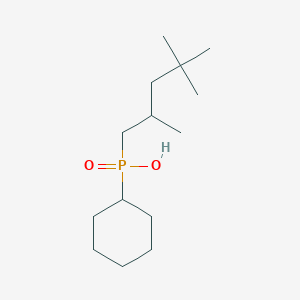
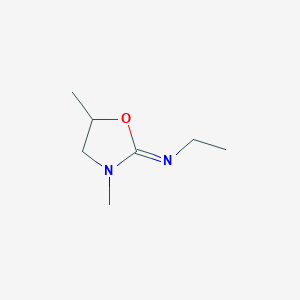
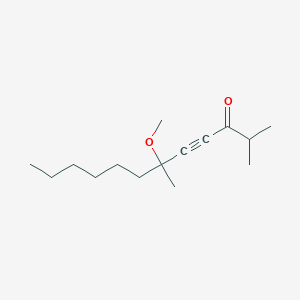
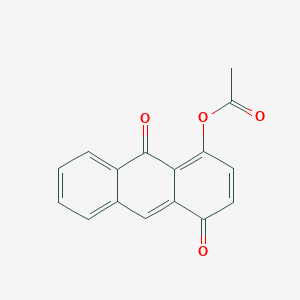
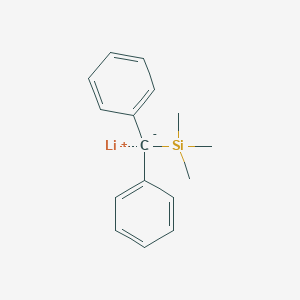
![2,4,6-Tris[(dibutylamino)methyl]phenol](/img/structure/B14420639.png)
